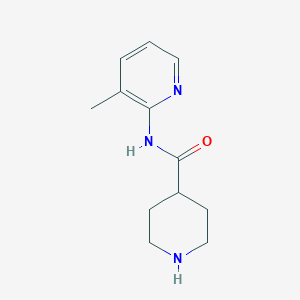

N-(3-methylpyridin-2-yl)piperidine-4-carboxamide

Übersicht

Beschreibung

“N-(3-methylpyridin-2-yl)piperidine-4-carboxamide” is a chemical compound with the molecular formula C12H17N3O and a molecular weight of 219.29 . It is commonly used in proteomics research .

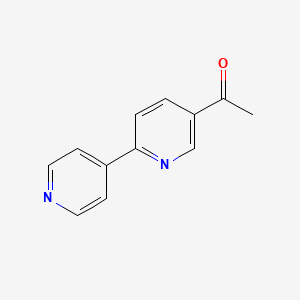

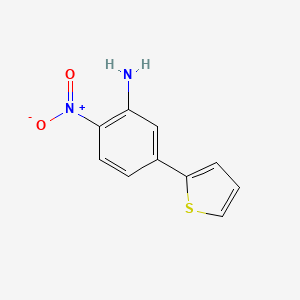

Molecular Structure Analysis

The molecular structure of “N-(3-methylpyridin-2-yl)piperidine-4-carboxamide” consists of 12 carbon atoms, 17 hydrogen atoms, 3 nitrogen atoms, and 1 oxygen atom . The exact structure would need to be determined through techniques such as X-ray crystallography or NMR spectroscopy.Wissenschaftliche Forschungsanwendungen

Proteomics Research

This compound is utilized in proteomics research, which involves the study of proteomes and their functions. The specific roles in proteomics are not detailed in the search results, but it’s likely used in the analysis or synthesis of proteins given its availability for purchase from research chemical suppliers .

Dual Inhibitor for Kinases

It has been designed as a dual inhibitor for clinically resistant anaplastic lymphoma kinase (ALK) and c-ros oncogene 1 kinase (ROS1), which are important targets in cancer therapy .

Anti-Diabetic Applications

Piperidine derivatives, which include N-(3-methylpyridin-2-yl)piperidine-4-carboxamide, have shown potential in anti-diabetic treatments. An example is voglibose, a piperidine derivative used for its anti-diabetic properties .

Anti-Cancer Properties

These derivatives are also being explored for their anti-cancer properties. They may be involved in various stages of drug development for cancer treatment .

Anti-Microbial and Anti-Inflammatory

Piperidine compounds have been reported to exhibit anti-microbial and anti-inflammatory effects, which could extend to this specific compound as well .

Anti-Alzheimer’s Therapy

Donepezil, another piperidine derivative, is used in Alzheimer’s therapy, suggesting potential applications of N-(3-methylpyridin-2-yl)piperidine-4-carboxamide in neurodegenerative diseases .

Antiviral and Antifungal Effects

The broader class of piperidine derivatives has been noted for antiviral and antifungal effects, which could be relevant to this compound’s research applications .

Analgesic Effects

Lastly, analgesic effects are another area where piperidine derivatives are being utilized, indicating possible pain-relief applications for this compound .

Wirkmechanismus

Target of Action

The primary target of N-(3-methylpyridin-2-yl)piperidine-4-carboxamide is DNA gyrase . DNA gyrase is an essential bacterial enzyme that controls the topology of DNA and is involved in processes such as DNA replication, transcription, and repair .

Mode of Action

N-(3-methylpyridin-2-yl)piperidine-4-carboxamide interacts with DNA gyrase, inhibiting its function . This interaction disrupts the supercoiling and uncoiling of bacterial DNA, which is crucial for DNA replication and transcription .

Biochemical Pathways

By inhibiting DNA gyrase, N-(3-methylpyridin-2-yl)piperidine-4-carboxamide affects the DNA replication and transcription pathways . This disruption of the normal cellular processes leads to the death of the bacterial cells .

Result of Action

The inhibition of DNA gyrase by N-(3-methylpyridin-2-yl)piperidine-4-carboxamide results in the disruption of DNA replication and transcription, leading to the death of bacterial cells . This makes it a potential candidate for the treatment of bacterial infections, particularly those caused by Mycobacterium abscessus .

Eigenschaften

IUPAC Name |

N-(3-methylpyridin-2-yl)piperidine-4-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17N3O/c1-9-3-2-6-14-11(9)15-12(16)10-4-7-13-8-5-10/h2-3,6,10,13H,4-5,7-8H2,1H3,(H,14,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KALKIJXYAIIASF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N=CC=C1)NC(=O)C2CCNCC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70635045 | |

| Record name | N-(3-Methylpyridin-2-yl)piperidine-4-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70635045 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

219.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

110105-98-1 | |

| Record name | N-(3-Methylpyridin-2-yl)piperidine-4-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70635045 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

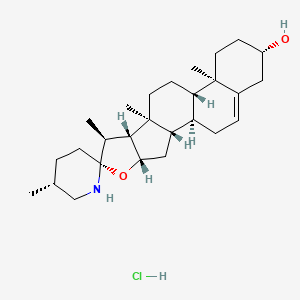

Synthesis routes and methods

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Ethyl [isopropyl(methyl)amino]acetate](/img/structure/B1323177.png)

![N-[(dimethylamino)carbonyl]glycine](/img/structure/B1323178.png)